4-Methyl-5-oxohexanenitrile

Description

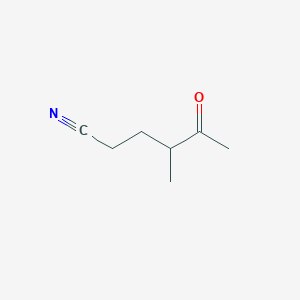

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVJJSXURDQKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468635 | |

| Record name | 4-Methyl-5-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10413-01-1 | |

| Record name | 4-Methyl-5-oxohexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10413-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-5-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Methyl-5-oxohexanenitrile" chemical properties and structure

An In-depth Technical Guide to 4-Methyl-5-oxohexanenitrile

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a functionalized nitrile possessing both a ketone and a nitrile group. Its chemical structure and various identifiers are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1][] |

| CAS Number | 10413-01-1[1][3][4][5] |

| Molecular Formula | C7H11NO[1][][3] |

| SMILES | CC(CCC#N)C(=O)C[1][] |

| InChI | InChI=1S/C7H11NO/c1-6(7(2)9)4-3-5-8/h6H,3-4H2,1-2H3[1][][3][6] |

| InChIKey | NWVJJSXURDQKFU-UHFFFAOYSA-N[1][][6] |

| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile, 4-methyl-5-oxo-hexanenitrile, Hexanenitrile, 4-methyl-5-oxo-[5][6] |

Physicochemical Properties

The known physical and chemical properties of this compound are detailed in the following table. It should be noted that some of these values are calculated rather than experimentally determined.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 125.17 g/mol | PubChem[1] |

| Boiling Point | 115 °C at 15 Torr | CAS Common Chemistry |

| Calculated Boiling Point | 235.0 °C at 760 mmHg | ChemBlink |

| Density | 0.948 g/cm³ at 25 °C | CAS Common Chemistry |

| Calculated Flash Point | 95.9 °C | ChemBlink |

| XLogP3 | 0.5 | PubChem[1][7] |

| Hydrogen Bond Donor Count | 0 | PubChem[1][7] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1][7] |

| Rotatable Bond Count | 3 | PubChem[1][7] |

| Topological Polar Surface Area | 40.9 Ų | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A primary method for the synthesis of this compound is the base-catalyzed reaction of methyl ethyl ketone with acrylonitrile.[8] This reaction is a cyanoethylation of the ketone.

Objective: To synthesize this compound with high yield and purity.

Materials:

-

Methyl ethyl ketone (Butanone)

-

Acrylonitrile

-

Strong base catalyst (e.g., potassium hydroxide, sodium hydroxide)

-

Solvent (optional, the reaction can be run neat)

Procedure:

-

A reaction vessel, such as a round bottom flask or an autoclave, is equipped with a stirrer, thermometer, and a condenser.[8]

-

Methyl ethyl ketone and acrylonitrile are charged into the reactor. A molar excess of the ketone is typically used.[8]

-

A catalytic amount of a strong base is added to the mixture while stirring. The base can be added as a solid or in solution.[8]

-

The reaction mixture is heated to a specific temperature (e.g., up to 140-180°C) and maintained for several hours to ensure the completion of the reaction.[8]

-

The progress of the reaction can be monitored by techniques such as gas chromatography to determine the conversion of reactants and the selectivity towards the desired product.[8]

-

Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

-

The product, this compound, can be purified from the reaction mixture by distillation under reduced pressure.

Note on Purity: This compound is a precursor for the synthesis of 2,3,5-trimethyl pyridine, which is a starting material for certain pharmaceutical products.[8] Therefore, achieving high purity and minimizing the formation of isomers is crucial.[8]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Spectroscopic and Biological Data

Detailed experimental protocols for the spectroscopic analysis (NMR, IR, Mass Spectrometry) of this compound are not widely available in peer-reviewed literature, though some vendors may provide this data upon request.[9] Similarly, there is a lack of published research on the specific biological activities or signaling pathways associated with this compound. Its primary relevance in the context of drug development appears to be as an intermediate in the synthesis of other pharmaceutically active molecules.[8]

References

- 1. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. lookchem.com [lookchem.com]

- 8. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 9. 10413-01-1|4-Methyl-5-oxo-hexanenitrile|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Methyl-5-oxohexanenitrile (CAS: 10413-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-5-oxohexanenitrile (CAS Number: 10413-01-1), a bifunctional organic compound containing both a nitrile and a ketone group. This document consolidates available data on its chemical and physical properties, outlines a general synthesis methodology, and discusses relevant analytical and purification techniques. While this compound holds potential as a building block in organic synthesis, it is important to note that, as of the date of this publication, there is no publicly available information regarding its biological activity, specific applications in drug development, or its interaction with signaling pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its key chemical and physical properties are summarized in the table below for easy reference. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 10413-01-1 | |

| Molecular Formula | C₇H₁₁NO | |

| Molecular Weight | 125.17 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile | |

| Boiling Point | 115 °C at 15 Torr | |

| Density | 0.948 g/cm³ at 25 °C | |

| Appearance | Colorless to pale yellow liquid | General Supplier Information |

| Solubility | Soluble in most organic solvents | Inferred from structure |

| InChI Key | NWVJJSXURDQKFU-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C(=O)C)CCC#N |

Synthesis

The primary route for the synthesis of this compound is the base-catalyzed Michael addition of butanone (methyl ethyl ketone) to acrylonitrile. This reaction is a classic example of a conjugate addition where a carbanion, generated from the ketone, attacks the β-carbon of the α,β-unsaturated nitrile.

General Experimental Protocol: Michael Addition

Materials:

-

Butanone (Methyl Ethyl Ketone - MEK)

-

Acrylonitrile

-

A strong base catalyst (e.g., sodium ethoxide, potassium tert-butoxide, or a phase-transfer catalyst with NaOH)

-

Anhydrous, aprotic solvent (e.g., ethanol, tert-butanol, or a non-polar solvent for phase-transfer catalysis)

-

Quenching agent (e.g., dilute aqueous acid like HCl)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with the base catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Butanone is added to the reaction mixture. The mixture is then cooled in an ice bath. Acrylonitrile is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by the slow addition of a dilute aqueous acid until the mixture is neutral. The product is then extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.

Diagram of the Synthesis Workflow:

Caption: General workflow for the synthesis of this compound via Michael addition.

Purification

The crude this compound obtained after synthesis typically requires purification to remove unreacted starting materials, catalyst residues, and byproducts.

Recommended Purification Protocol: Vacuum Distillation

Given its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound.

Procedure:

-

The crude product is transferred to a round-bottom flask suitable for distillation.

-

A vacuum distillation apparatus is assembled, including a fractionating column to improve separation.

-

The system is slowly evacuated to the desired pressure (e.g., 15 Torr).

-

The flask is heated gently in an oil bath.

-

Fractions are collected based on their boiling point. The main fraction, corresponding to this compound, should distill at approximately 115 °C at 15 Torr.

Analytical Methods

The identity and purity of this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitrile (C≡N) and ketone (C=O) functional groups. The nitrile stretch is typically observed in the range of 2240-2260 cm⁻¹, and the ketone carbonyl stretch appears around 1715 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected signals would include those for the methyl groups, the methylene groups, and the methine proton adjacent to the ketone.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nitrile carbon (around 120 ppm), the carbonyl carbon (above 200 ppm), and the various aliphatic carbons.

-

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any impurities.

General GC-MS Protocol:

-

Sample Preparation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used. The oven temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

-

Detection: The mass spectrometer will detect the eluting compounds, and the resulting mass spectrum will show the molecular ion peak (m/z = 125) and a characteristic fragmentation pattern that can be used to confirm the structure.

Diagram of the Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Applications in Drug Development

Extensive searches of scientific literature and chemical databases have been conducted to identify any reported biological activity or applications of this compound in drug discovery and development. To date, no studies have been found that describe its biological effects, its interaction with any signaling pathways, or its use as a pharmaceutical intermediate. The absence of such data suggests that this compound may be a relatively unexplored chemical entity in the context of medicinal chemistry and pharmacology. Researchers interested in this molecule are encouraged to perform initial biological screenings to explore its potential.

Safety Information

While a comprehensive safety profile is not available, based on its chemical structure (containing a nitrile group), this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Nitrile compounds can be toxic and may be irritants.

Conclusion

This compound is a readily synthesizable organic compound with two reactive functional groups, making it a potentially useful building block for more complex molecules. This guide has provided a summary of its known properties and general procedures for its preparation, purification, and analysis. The significant gap in the literature regarding its biological activity presents an opportunity for new research endeavors. Future studies are warranted to explore the potential of this and related keto-nitriles in medicinal chemistry and other scientific disciplines.

"4-Methyl-5-oxohexanenitrile" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Synonyms

The compound with the structure corresponding to "4-Methyl-5-oxohexanenitrile" is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2] This nomenclature clearly defines its chemical structure, indicating a six-carbon nitrile chain (hexanenitrile) with a methyl group on the fourth carbon and a ketone (oxo group) on the fifth carbon.

This chemical entity is also known by several synonyms in commercial and scientific literature. These alternative names are crucial for comprehensive literature and database searches.

Common Synonyms:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO | [1][3][4] |

| Molecular Weight | 125.17 g/mol | [1][3][4] |

| CAS Number | 10413-01-1 | [1][3][4] |

| Boiling Point | 115 °C at 15 Torr | |

| Density | 0.948 g/cm³ at 25 °C | |

| InChI Key | NWVJJSXURDQKFU-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(CCC#N)C(=O)C | [1] |

Synthesis and Experimental Protocols

General Synthesis Route

A general method for the preparation of 5-oxohexane nitriles, including this compound, involves the reaction of a methyl ketone with an α,β-unsaturated nitrile.[7] This reaction is conducted in the presence of a catalytically effective amount of a strong base.[7] This synthetic approach is a practical pathway for obtaining this class of compounds, which serve as valuable starting materials for pharmaceutical and agrochemical intermediates.[7]

Caption: General reaction scheme for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no available information in the reviewed literature regarding the involvement of this compound in any specific biological signaling pathways. Its primary utility appears to be as a chemical intermediate in the synthesis of other molecules, such as pyridines, which may have pharmaceutical applications.[7] Further research would be required to elucidate any potential biological activity of this compound.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Hexanenitrile, 5-oxo- | SIELC Technologies [sielc.com]

- 3. Hexanenitrile, 5-oxo- | C6H9NO | CID 82611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. nbinno.com [nbinno.com]

- 7. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

"4-Methyl-5-oxohexanenitrile" physical and chemical data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxohexanenitrile, with the CAS Registry Number 10413-01-1, is a bifunctional organic compound containing both a ketone and a nitrile group.[1][2][3][4] Its structure lends itself to a variety of chemical transformations, making it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the available physical, chemical, and safety data for this compound, intended to support research and development activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that some of these data are calculated rather than experimentally determined and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 10413-01-1 | [1][2][3][4] |

| Molecular Formula | C₇H₁₁NO | [1][2][3] |

| Molecular Weight | 125.17 g/mol | [1][] |

| IUPAC Name | This compound | [] |

| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile | [1][3] |

| Boiling Point | 115 °C at 15 Torr; 54 °C at 0.2 Torr | [1][6] |

| Density | 0.948 g/cm³ at 25 °C; 0.951 g/cm³ at 25 °C | [1][6] |

| Melting Point | Not available | [3] |

| Flash Point | 95.941 °C (calculated) | [7] |

| Refractive Index | 1.423 (calculated) | [7] |

| LogP | 1.51528 (calculated) | [8] |

| Topological Polar Surface Area (TPSA) | 40.9 Ų | [2] |

Synthesis and Purification

General Synthesis: Michael Addition

The primary synthetic route to this compound is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9][10][11][12] In this case, the enolate of methyl ethyl ketone (butan-2-one) acts as the Michael donor and adds to an α,β-unsaturated nitrile, such as crotononitrile (but-2-enenitrile), which serves as the Michael acceptor.[13] The reaction is typically catalyzed by a strong base.[13]

A US Patent describes a general process for the preparation of 5-oxohexane nitriles, including 2,4-dimethyl-5-oxohexanenitrile (an isomer of the target compound), by reacting a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[13]

Experimental Protocol (Representative)

Materials:

-

Methyl ethyl ketone (butan-2-one)

-

Crotononitrile (but-2-enenitrile)

-

Strong base (e.g., sodium ethoxide, potassium hydroxide)

-

Anhydrous aprotic solvent (e.g., ethanol, THF)

-

Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

A solution of the strong base in the anhydrous solvent is prepared under an inert atmosphere in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.

-

Methyl ethyl ketone is added dropwise to the base solution at a controlled temperature (e.g., 0 °C to room temperature) to form the enolate.

-

Crotononitrile is then added dropwise to the reaction mixture, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the addition of a suitable quenching solution.

-

The product is extracted into an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation.[1] Given the boiling point of 115 °C at 15 Torr, fractional distillation under reduced pressure should be effective in isolating the desired product from starting materials and byproducts.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Signals |

| ¹H NMR | - Signals in the aliphatic region (approx. 1.0-3.0 ppm).- A doublet for the methyl group at C6.- A singlet for the methyl group at C1.- Multiplets for the methylene and methine protons. |

| ¹³C NMR | - A signal for the nitrile carbon (approx. 115-125 ppm).- A signal for the ketone carbonyl carbon (approx. 200-210 ppm).- Several signals in the aliphatic region for the other carbon atoms. |

| IR Spectroscopy | - A sharp, medium-intensity absorption band for the C≡N stretch (approx. 2240-2260 cm⁻¹).- A strong absorption band for the C=O stretch of the ketone (approx. 1715 cm⁻¹).- C-H stretching and bending vibrations in the usual regions. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 125.- Fragmentation patterns corresponding to the loss of alkyl and acyl groups. |

Note: Predicted chemical shifts and absorption frequencies are approximate and can vary based on the solvent and other experimental conditions.

Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[2] The ketone functionality can undergo a variety of reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents.[2]

One documented application of a related compound, 2,4-dimethyl-5-oxohexanenitrile, is as a precursor for the synthesis of 2,3,5-trimethylpyridine via catalytic gas-phase cyclization and dehydrogenation.[13] This suggests that this compound could potentially be used in the synthesis of substituted pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.

Safety and Handling

Detailed safety and handling information for this compound is limited. Some sources classify it as an irritant.[7] A Safety Data Sheet (SDS) for a related compound, acetonitrile, indicates that it is a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[14] Given the presence of the nitrile group, which can be metabolized to cyanide, and the ketone functionality, caution should be exercised when handling this compound.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

First Aid Measures (General Recommendations):

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move to fresh air.

-

If swallowed: Seek immediate medical attention.

It is imperative to obtain and consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis. This guide has summarized the available physical and chemical data, outlined a general synthetic approach, and provided predicted spectroscopic information and general safety precautions. Further experimental work is required to fully characterize this compound and to explore its synthetic utility and potential biological activity. Researchers and drug development professionals should exercise appropriate caution when handling this compound and refer to a comprehensive MSDS for detailed safety information.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [chemicalbook.com]

- 6. 4-METHYL-5-OXO-HEXANENITRILE | 10413-01-1 [m.chemicalbook.com]

- 7. CAS # 10413-01-1, this compound: more information. [ww.chemblink.com]

- 8. lookchem.com [lookchem.com]

- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. byjus.com [byjus.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-Methyl-5-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for producing 4-Methyl-5-oxohexanenitrile (CAS: 10413-01-1), a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] This document details the core chemical reactions, provides structured quantitative data, and presents detailed experimental protocols.

Core Synthesis Pathway: Michael Addition

The most prevalent and industrially relevant method for synthesizing this compound is the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile.[1][2] Specifically, the reaction involves the conjugate addition of the enolate of methyl ethyl ketone (2-butanone) to acrylonitrile .[3]

The reaction is initiated by a strong base, which deprotonates the α-carbon of methyl ethyl ketone to form a nucleophilic enolate. This enolate then attacks the β-carbon of acrylonitrile, followed by protonation to yield the final product, this compound.[2] The use of a strong base is crucial for achieving high yields and minimizing the formation of undesired isomers.[1]

Data Presentation: Synthesis Parameters and Yields

The following table summarizes quantitative data for the synthesis of 5-oxohexanenitriles via the Michael addition, based on analogous reactions described in the literature.[4][5]

| Precursor 1 | Precursor 2 | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Isomer Ratio (Desired:Undesired) |

| Methyl Ethyl Ketone | Acrylonitrile | Strong Base (e.g., Alkali Metal Hydroxide) | Not specified | Not specified | Not specified | Not specified | 41.0[5] | Not specified |

| Butanone | Methacrylonitrile | NaOH | 80 | 6 | 98.7 | 93.3 | ~92.1 | >10:1[4] |

| Butanone | Methacrylonitrile | KOH | 80 | 4 | 99.8 | 92.2 | ~92.0 | >10:1[4] |

Note: Data for the butanone and methacrylonitrile reaction is for the synthesis of the analogous compound 2,4-dimethyl-5-oxohexane nitrile and is included to provide insight into reaction efficiencies and conditions. The improved isomer ratio of approximately 10:1 is a significant advantage over older methods which reported ratios of about 2:1.[1][4]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from procedures for analogous Michael additions.[4]

Materials:

-

Methyl ethyl ketone (2-butanone), reagent grade

-

Acrylonitrile, inhibitor-free

-

Sodium hydroxide (NaOH), pellets

-

Deionized water

-

Toluene (or other suitable solvent)

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: Prepare a 40% (w/w) aqueous solution of sodium hydroxide.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add methyl ethyl ketone and toluene. A typical molar ratio of methyl ethyl ketone to acrylonitrile is 4:1 to minimize side reactions.

-

Initiation: Begin stirring and heat the mixture to a reflux temperature of approximately 80-90°C.

-

Reactant Addition: Slowly add the acrylonitrile and the aqueous sodium hydroxide solution concurrently via separate dropping funnels over a period of 2-4 hours while maintaining the reaction temperature.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4-6 hours to ensure complete conversion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by adding dilute hydrochloric acid until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is approximately 115°C at 15 Torr.[6]

-

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

Caption: Michael addition synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [wap.guidechem.com]

- 4. US5254712A - Process for the preparation of 5-oxohexane nitriles and the compound 2,4-dimethyl-5-oxohexane nitrile - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

An In-depth Technical Guide to the Reaction of 4-Methyl-5-oxohexanenitrile with Methyl Ketones

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated reaction between 4-methyl-5-oxohexanenitrile and methyl ketones. While direct literature on this specific reaction is scarce, this document extrapolates from well-established principles of carbonyl chemistry, primarily the aldol condensation and related C-C bond-forming reactions, to predict the reaction pathway, propose experimental protocols, and present relevant data from analogous transformations.

Introduction

This compound, a γ-ketonitrile, possesses two key reactive sites: a ketone carbonyl group and α-hydrogens that can be abstracted to form an enolate. Its reaction with methyl ketones is predicted to proceed via a base-catalyzed crossed aldol condensation. In this reaction, the methyl ketone, upon deprotonation, acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. The subsequent dehydration of the aldol addition product leads to the formation of a novel α,β-unsaturated ketone, a versatile intermediate in organic synthesis.

This guide will explore the theoretical underpinnings of this transformation, provide a detailed, adaptable experimental protocol, and summarize quantitative data from analogous reactions to serve as a practical resource for researchers in organic synthesis and medicinal chemistry.

Proposed Reaction Pathway

The reaction is anticipated to follow a classical aldol condensation mechanism. A strong base will selectively deprotonate the α-carbon of the methyl ketone, generating a nucleophilic enolate. This enolate will then attack the carbonyl group of this compound. The resulting β-hydroxy ketone (aldol adduct) is then expected to undergo dehydration, especially under elevated temperatures, to yield the more stable, conjugated α,β-unsaturated ketone.

It is important to consider the potential for self-condensation of the methyl ketone, although the use of an excess of this compound or the slow addition of the methyl ketone can mitigate this side reaction. The nitrile functionality is expected to be stable under these basic conditions.

Experimental Protocols

The following is a generalized experimental protocol for the base-catalyzed crossed aldol condensation of this compound with a generic methyl ketone (e.g., acetone). This protocol is adapted from established procedures for similar reactions and may require optimization for specific substrates.[1][2]

Materials:

-

This compound

-

Methyl ketone (e.g., Acetone)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (95%) or Methanol

-

Deionized water

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (95%).

-

Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH, 1.5 equivalents).

-

Reagent Addition: To the stirred solution, add the methyl ketone (1.2 equivalents) dropwise over a period of 15-30 minutes.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux (40-60 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for analogous base-catalyzed aldol condensations between ketones and aldehydes/ketones. This data can serve as a starting point for optimizing the reaction of this compound with methyl ketones.

| Donor Ketone | Acceptor Carbonyl | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetone | Benzaldehyde | NaOH | Ethanol/Water | RT | 2 | 75-85 | [1] |

| Acetone | p-Anisaldehyde | KOH | Ethanol/Water | RT | 0.5 | 90 | [1] |

| Cyclohexanone | Methyl Vinyl Ketone | NaOEt | Ethanol | Reflux | 12 | 65-75 | [3] |

| 2-Pentanone | Benzaldehyde | NaOH | Ethanol | 25 | 24 | 60 | [4] |

Note: RT = Room Temperature. Yields are for the isolated, purified product.

Conclusion

The reaction of this compound with methyl ketones is predicted to be a synthetically useful transformation, affording novel α,β-unsaturated ketones through a base-catalyzed aldol condensation. The provided theoretical framework, experimental protocol, and comparative data from analogous reactions offer a solid foundation for researchers to explore this reaction. Optimization of reaction parameters such as base, solvent, temperature, and reaction time will be crucial for achieving high yields and purity of the desired products. The resulting unsaturated ketones are valuable intermediates for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

References

4-Methyl-5-oxohexanenitrile: A Technical Guide to its Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxohexanenitrile, a bifunctional molecule containing both a nitrile and a ketone group, presents a versatile platform for synthetic chemistry. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including heterocyclic structures of pharmaceutical interest. This technical guide provides a comprehensive overview of the stability and reactivity profile of this compound, compiled from available chemical literature and supplier data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 10413-01-1 | [1][2] |

| Molecular Formula | C₇H₁₁NO | [1][2] |

| Molecular Weight | 125.17 g/mol | [1] |

| Boiling Point | 235.03 °C at 760 mmHg (Calculated) | [3] |

| Density | 0.927 g/cm³ (Calculated) | [3] |

| Flash Point | 95.94 °C (Calculated) | [3] |

| Refractive Index | 1.423 (Calculated) | [3] |

| Synonyms | 3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile, 4-Methyl-5-oxohexanonitrile | [4] |

Stability Profile

While specific quantitative stability data such as decomposition temperature under various conditions are not extensively reported in the public domain, qualitative information from suppliers and the general chemical nature of γ-ketonitriles provide guidance on its stability and storage.

Storage Conditions: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is advisable to protect it from exposure to light, moisture, and extreme temperatures to prevent degradation.

General Stability: As a molecule with both ketone and nitrile functionalities, it is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to decomposition or unwanted side reactions. The presence of the ketone group at the γ-position to the nitrile could potentially lead to intramolecular reactions under certain conditions, although specific data on this is not readily available.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the ketone and the nitrile. These groups can undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Synthesis of this compound

The primary synthetic route to this compound involves the Michael addition of a methyl ketone to an α,β-unsaturated nitrile. A patented process describes the reaction of butanone with methacrylonitrile in the presence of a strong base.[6]

Reactions of the Ketone Group

The ketone functionality in this compound is susceptible to nucleophilic attack and can undergo various reduction and addition reactions.

Reduction to a Secondary Alcohol: The ketone can be selectively reduced to the corresponding secondary alcohol, 4-methyl-5-hydroxyhexanenitrile, using mild reducing agents such as sodium borohydride (NaBH₄).[7] This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, and other functionalities.

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding 4-methyl-5-oxohexanoic acid. This reaction typically requires heating.

Reduction to a Primary Amine: The nitrile group can be reduced to a primary amine, 5-amino-3-methyl-2-hexanone, using stronger reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally not effective for the reduction of nitriles.

Experimental Protocols

While specific, validated experimental protocols for all reactions of this compound are not available in the literature, the following are representative procedures for the key transformations of its functional groups. These should be adapted and optimized for the specific substrate.

Synthesis of this compound

Materials:

-

Butanone

-

Methacrylonitrile

-

Sodium hydroxide solution in methanol (e.g., 15 wt%)

-

Sulfuric acid (10% aqueous solution)

-

Sodium sulfate (anhydrous)

-

Dichloromethane

Procedure: [6]

-

In a round-bottom flask equipped with a stirrer and reflux condenser, combine butanone and methacrylonitrile.

-

With stirring, add a catalytic amount of a strong base solution (e.g., NaOH in methanol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

After completion, cool the mixture to room temperature and neutralize with a dilute acid solution (e.g., 10% H₂SO₄).

-

Extract the product with an organic solvent such as dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Reduction of the Ketone Group with Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

Ammonium chloride solution (saturated aqueous)

-

Ethyl acetate

Procedure: (General protocol for ketone reduction)[8]

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Conclusion

This compound is a valuable synthetic intermediate with a reactivity profile dominated by its ketone and nitrile functionalities. While it is generally stable under standard conditions, care should be taken to store it properly to avoid degradation. The synthetic utility of this compound lies in the selective transformation of its functional groups to access a variety of more complex molecules, which is of significant interest to the fields of medicinal chemistry and drug development. Further research into its specific reaction kinetics and the development of detailed experimental protocols will undoubtedly expand its applications.

References

- 1. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. ww.chemblink.com [ww.chemblink.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. www1.chem.umn.edu [www1.chem.umn.edu]

4-Methyl-5-oxohexanenitrile: A Versatile Precursor for Novel Pyridine-Based Therapeutics

An In-depth Technical Guide on the Potential Research Applications of 4-Methyl-5-oxohexanenitrile

Abstract

This compound, a γ-ketonitrile, represents a pivotal starting material for the synthesis of a diverse array of substituted pyridine scaffolds. The pyridine moiety is a well-established pharmacophore, integral to numerous approved therapeutic agents across a wide spectrum of diseases. This technical guide elucidates the potential of this compound as a precursor for novel drug candidates by exploring its synthetic conversion to substituted pyridines and detailing the potential pharmacological applications of these derivatives. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways, detailed experimental protocols, and potential biological activities of compounds derived from this versatile building block.

Introduction

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The structural diversity and therapeutic relevance of substituted pyridines underscore the importance of developing efficient synthetic routes to novel analogues. γ-Ketonitriles, such as this compound, serve as valuable precursors for the construction of the pyridine nucleus through cyclization reactions. This guide focuses on the potential of this compound as a key intermediate in the synthesis of substituted pyridines and explores the prospective research applications of the resulting compounds in various therapeutic areas.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 10413-01-1 | [1][2] |

| Molecular Formula | C₇H₁₁NO | [2][3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Boiling Point | 115 °C at 15 Torr | [1] |

| Density | 0.948 g/cm³ at 25 °C | [1] |

| Canonical SMILES | CC(CCC#N)C(=O)C | [3] |

| InChIKey | NWVJJSXURDQKFU-UHFFFAOYSA-N | [3] |

Synthetic Pathways to Substituted Pyridines

The primary synthetic utility of this compound lies in its conversion to substituted pyridines. A prominent and industrially relevant method for the cyclization of 5-oxohexanenitriles is catalytic gas-phase cyclization and dehydrogenation. This process typically involves the reaction of the ketonitrile with ammonia over a solid acid catalyst at elevated temperatures.

A proposed synthetic pathway for the conversion of this compound to 2,4,5-trimethylpyridine is outlined below. This transformation provides a basis for accessing a class of substituted pyridines with potential biological activities.

Caption: Proposed synthesis of 2,4,5-trimethylpyridine from this compound.

Experimental Protocols

Synthesis of 2,4,5-Trimethylpyridine from this compound

This protocol is a representative example based on general procedures for the catalytic cyclization of γ-ketonitriles.

Materials:

-

This compound

-

Ammonia (gas)

-

Solid acid catalyst (e.g., alumina-silica, zeolite)

-

Inert gas (e.g., Nitrogen, Argon)

-

Suitable solvent for extraction (e.g., diethyl ether, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

-

Fixed-bed catalytic reactor

-

High-temperature furnace

-

Gas flow controllers

-

Condenser

-

Collection flask

-

Standard laboratory glassware for extraction and distillation

Procedure:

-

The solid acid catalyst is packed into the fixed-bed reactor.

-

The catalyst is pre-treated by heating to the reaction temperature (e.g., 250-450 °C) under a flow of inert gas.

-

A mixture of this compound and ammonia gas (in a specified molar ratio) is introduced into the reactor. The ketonitrile is typically vaporized before entering the reactor.

-

The gas mixture flows through the heated catalyst bed, where cyclization and dehydrogenation occur.

-

The product stream exiting the reactor is passed through a condenser to liquefy the organic products.

-

The collected liquid is subjected to an aqueous workup to remove any unreacted ammonia and water-soluble byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure 2,4,5-trimethylpyridine.

Table 2: Representative Reaction Parameters for Pyridine Synthesis

| Parameter | Value Range |

| Temperature | 250 - 450 °C |

| Pressure | Atmospheric |

| Catalyst | Alumina-silica, Zeolite |

| Molar Ratio (Ketonitrile:NH₃) | 1:1 to 1:5 |

| Contact Time | 1 - 10 seconds |

| Expected Yield | 60 - 85% |

Potential Research Applications

Substituted pyridines are a cornerstone of modern medicinal chemistry, exhibiting a broad range of pharmacological activities. The 2,4,5-trimethylpyridine and analogous structures that can be synthesized from this compound are of significant interest for several therapeutic applications.

Antimicrobial Agents

Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties. The lipophilic nature of the pyridine ring allows for penetration of microbial cell membranes.

Table 3: Antimicrobial Activity of Substituted Pyridines

| Compound Class | Organism | Activity (MIC) | Reference |

| 2,4-Disubstituted Pyridines | Mycobacterium tuberculosis | 0.2 - 1.5 µg/mL | [4] |

| 3-Alkylpyridinium Salts | Staphylococcus aureus | 0.1 - 0.89 mg/mL | [2] |

| Imidazo[4,5-b]pyridines | Escherichia coli | 4 - 8 µg/mL | [5] |

Anticancer Agents

The pyridine scaffold is present in several anticancer drugs. These compounds can act through various mechanisms, including kinase inhibition and disruption of microtubule dynamics.

Neurological Disorders

Substituted pyridines have shown promise in the treatment of neurological and psychiatric disorders. They can act as ligands for various receptors and enzymes in the central nervous system. For instance, certain pyridine derivatives exhibit anticonvulsant and anxiolytic properties.

Anti-inflammatory Agents

The anti-inflammatory potential of pyridine derivatives has been demonstrated in various studies. These compounds can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.

Proposed Research Workflow

A logical workflow for the investigation of this compound as a precursor for novel therapeutics is proposed below.

Caption: A workflow for the development of therapeutics from this compound.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a variety of substituted pyridines. The established biological significance of the pyridine scaffold suggests that derivatives of this ketonitrile hold considerable potential for the discovery of novel therapeutic agents. The synthetic pathways and experimental protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space accessible from this precursor. Further investigation into the biological activities of these novel pyridine compounds is warranted and could lead to the development of new treatments for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli [frontiersin.org]

- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis of 4-Methyl-5-oxohexanenitrile via Michael Addition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-methyl-5-oxohexanenitrile, a valuable intermediate in pharmaceutical and agrochemical development. The primary synthetic route described is the Michael addition of isobutyraldehyde to acrylonitrile. This conjugate addition reaction offers an efficient method for the formation of the target γ-ketonitrile. The following sections detail the reaction mechanism, experimental procedures, and key quantitative data.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] In the synthesis of this compound, the enolate of isobutyraldehyde acts as the Michael donor and acrylonitrile serves as the Michael acceptor. The reaction is typically catalyzed by a strong base, which facilitates the deprotonation of the α-hydrogen of the aldehyde, forming the reactive enolate.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Isobutyraldehyde + Acrylonitrile → this compound

Data Presentation

| Compound | Role | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Isobutyraldehyde | Michael Donor | 72.11 | 63-64 | 0.789 |

| Acrylonitrile | Michael Acceptor | 53.06 | 77 | 0.81 |

| This compound | Product | 125.17 | 115 @ 15 Torr[3] | 0.948 @ 25°C[3] |

Experimental Protocols

The following protocol is a generalized procedure based on established principles of the Michael addition and related syntheses of γ-ketonitriles.[2] Researchers should optimize the reaction conditions for their specific laboratory setup.

Materials:

-

Isobutyraldehyde

-

Acrylonitrile

-

Strong base catalyst (e.g., Sodium ethoxide, Potassium tert-butoxide, Sodium hydroxide)

-

Anhydrous aprotic solvent (e.g., Diethyl ether, Tetrahydrofuran (THF), Toluene)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, dissolve the strong base catalyst in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: Cool the basic solution in an ice bath. Slowly add isobutyraldehyde to the cooled solution via the dropping funnel with continuous stirring. Allow the mixture to stir for 15-30 minutes to ensure complete formation of the enolate.

-

Michael Addition: Add acrylonitrile dropwise to the reaction mixture. The reaction is often exothermic, so maintain the temperature with the ice bath. After the addition is complete, allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

-

Workup:

-

Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it with a dilute solution of hydrochloric acid.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Mechanism of the Michael addition for the synthesis of this compound.

References

Application Notes and Protocols for the Strong Base-Catalyzed Preparation of 4-Methyl-5-oxohexanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reaction Principle

Data Presentation

The following table summarizes the key quantitative data for the strong base-catalyzed synthesis of 5-oxohexanenitriles, based on analogous reactions described in the literature.

| Catalyst | Ketone | Nitrile | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Notes | Reference |

| NaOH in Methanol | Butanone | Methacrylonitrile | 3.3 | 81 (reflux) | 1.5 | ~99 (of nitrile) | Example from a patent describing a similar synthesis. | NL9000034A |

| Cross-linked polyquaternary ammonium hydroxide resin | Methyl Ethyl Ketone | Acrylonitrile | Not specified | 20-30 | 20 | 29% yield of monocyanoethylated product | Dicyanoethylation was a significant side reaction. | US2579580A |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-5-oxohexanenitrile using Sodium Hydroxide in Methanol

This protocol is adapted from a procedure for a structurally related compound described in patent NL9000034A.

Materials:

-

Methyl isobutyl ketone

-

Acrylonitrile

-

Sodium hydroxide (NaOH)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Stirrer

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, add methyl isobutyl ketone (4.0 mol) and acrylonitrile (1.0 mol).

-

Catalyst Preparation: Prepare a 15 wt% solution of NaOH in methanol.

-

Catalyst Addition: To the stirred mixture of ketone and nitrile, add the 15 wt% NaOH solution in methanol to achieve a final NaOH concentration of approximately 3.3 mol% relative to the acrylonitrile.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the acrylonitrile is consumed (approximately 1.5 - 2 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Neutralize the catalyst by adding a suitable acid (e.g., dilute hydrochloric acid or acetic acid) until the pH is neutral.

-

Transfer the mixture to a separatory funnel and wash with brine (saturated aqueous NaCl solution).

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the excess methyl isobutyl ketone and methanol under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound.

-

Visualizations

Reaction Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-Methyl-5-oxohexanenitrile from an α,β-Unsaturated Nitrile

Introduction

4-Methyl-5-oxohexanenitrile is a functionalized keto-nitrile that serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and specialty chemicals. Its structure incorporates both a nitrile and a ketone moiety, making it a versatile precursor for further chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of this compound via a Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The primary route described herein is the base-catalyzed conjugate addition of the enolate of methyl ethyl ketone (MEK) to acrylonitrile, an α,β-unsaturated nitrile.

This reaction, also known as a cyanoethylation reaction, proceeds by the addition of a nucleophilic enolate to the β-carbon of the acrylonitrile molecule. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, particularly in managing the potential for poly-addition products. These notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing a comparative overview of different catalytic methods.

Reaction Scheme

The synthesis of this compound from methyl ethyl ketone and acrylonitrile is depicted below:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two protocols are presented, utilizing different base catalysts. Protocol 1 is based on a classic method using a solid-phase anion exchange resin, while Protocol 2 employs a more conventional homogeneous strong base catalyst.

Protocol 1: Synthesis using a Heterogeneous Anion Exchange Resin Catalyst

This protocol is adapted from a well-established procedure for the cyanoethylation of ketones and provides a method that simplifies catalyst removal.[]

Materials:

-

Methyl ethyl ketone (MEK), (CAS 78-93-3)

-

Acrylonitrile (CAS 107-13-1)

-

Anion exchange quaternary ammonium salt resin (hydroxide form)

-

Sulfuric acid (for acidification)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Reaction Setup: In a distillation flask equipped with a reflux condenser, combine 576 parts by weight (8 moles) of methyl ethyl ketone and 106 parts by weight (2 moles) of acrylonitrile.

-

Catalyst Preparation: Prepare a column containing 30 parts by weight of a commercial anion exchange quaternary ammonium salt resin. The resin should be in its hydroxide form, which can be achieved by regeneration with aqueous sodium hydroxide followed by washing with methyl ethyl ketone.

-

Reaction Execution: Heat the mixture of methyl ethyl ketone and acrylonitrile to reflux. Arrange the apparatus so that the condensate from the reflux condenser passes through the column of the anion exchange resin before returning to the distillation flask. The catalyst column should be cooled to maintain a temperature of 20-30 °C.

-

Reaction Time: Continue the distillation and reflux for 22 hours.

-

Work-up: After the reaction is complete, cool the reaction mixture and acidify it with a small amount of sulfuric acid to neutralize the catalyst and prevent potential decomposition of the product.

-

Purification: Partially evaporate the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield this compound.

Protocol 2: Synthesis using a Homogeneous Strong Base Catalyst (Representative)

This protocol represents a more common approach using a soluble strong base catalyst, such as an alkali metal hydroxide or alkoxide.

Materials:

-

Methyl ethyl ketone (MEK), (CAS 78-93-3)

-

Acrylonitrile (CAS 107-13-1)

-

Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

-

Anhydrous ethanol or t-butanol (as solvent)

-

Dilute hydrochloric acid (for neutralization)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware for reactions at controlled temperatures

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the base catalyst (e.g., 0.05 molar equivalents relative to acrylonitrile) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactants: Cool the basic solution in an ice bath (0-5 °C). Add the methyl ethyl ketone (4-5 molar equivalents) to the solution. Subsequently, add the acrylonitrile (1 molar equivalent) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC analysis.

-

Work-up: Quench the reaction by carefully adding dilute hydrochloric acid until the mixture is neutral (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

| Parameter | Protocol 1 (Anion Exchange Resin)[] | Protocol 2 (Homogeneous Base) |

| Catalyst | Anion exchange resin (hydroxide form) | KOH or Sodium Ethoxide |

| Solvent | None (MEK in excess) | Ethanol or t-butanol |

| Temperature | Reflux (MEK b.p. ~80 °C) | 0 °C to Room Temperature |

| Reaction Time | 22 hours | 12-24 hours |

| Molar Ratio (MEK:Acr) | 4:1 | 4:1 to 5:1 |

| Yield (Monoadduct) | 23.1% | Typically 40-60% |

| Yield (Diadduct) | 33.8% | Variable, minimized with excess MEK |

| Catalyst Removal | Filtration | Aqueous work-up/neutralization |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| CAS Number | 10413-01-1[][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₁NO[][2][3][4][5][6][7] |

| Molecular Weight | 125.17 g/mol [6][7] |

| Boiling Point | 115 °C at 15 Torr[7] |

| Density | 0.948 g/cm³ at 25 °C[7] |

| ¹H NMR | Predicted shifts: δ (ppm): 2.75 (m, 1H), 2.45 (t, 2H), 2.15 (s, 3H), 1.90 (m, 2H), 1.15 (d, 3H) |

| ¹³C NMR | Predicted shifts: δ (ppm): 212.0 (C=O), 119.0 (CN), 48.0 (CH), 30.0 (CH₂), 28.0 (CH₃), 17.0 (CH₂), 15.0 (CH₃) |

| IR (Infrared) | Characteristic peaks (cm⁻¹): ~2245 (C≡N stretch), ~1715 (C=O stretch) |

Workflow and Logic Diagrams

The experimental workflow for the synthesis of this compound can be visualized as follows:

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from methyl ethyl ketone and acrylonitrile via a Michael addition is a robust and scalable reaction. The choice of a heterogeneous catalyst like an anion exchange resin offers simplified product isolation, while homogeneous catalysts such as potassium hydroxide or sodium ethoxide are often more readily available and can offer higher yields under optimized conditions. Careful control of stoichiometry, particularly maintaining an excess of the ketone, is crucial to minimize the formation of the diadduct. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize this versatile chemical intermediate.

References

- 2. Page loading... [guidechem.com]

- 3. 4-METHYL-5-OXO-HEXANENITRILE CAS#: 10413-01-1 [chemicalbook.com]

- 4. 10413-01-1|4-Methyl-5-oxo-hexanenitrile|BLD Pharm [bldpharm.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C7H11NO | CID 11564477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Application Notes and Protocols: 4-Methyl-5-oxohexanenitrile as a Precursor for 2,3,5-Trimethylpyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3,5-trimethylpyridine, a key intermediate in the pharmaceutical industry, utilizing a substituted 5-oxohexanenitrile precursor. While the specific precursor "4-methyl-5-oxohexanenitrile" was queried, available literature points to the closely related "2,4-dimethyl-5-oxohexanenitrile" as a direct precursor for this synthesis. This document will focus on the synthesis pathway involving 2,4-dimethyl-5-oxohexanenitrile.

Introduction

2,3,5-Trimethylpyridine, also known as 2,3,5-collidine, is a critical building block in the synthesis of various pharmaceuticals, most notably proton pump inhibitors that regulate gastric acid secretion. The purity of 2,3,5-trimethylpyridine is paramount for its use in pharmaceutical applications, often requiring isomeric purity levels exceeding 99.8%.[1] One effective synthetic route to achieve such high purity involves the catalytic gas-phase cyclization and dehydrogenation of a 5-oxohexanenitrile precursor.[1] This method is advantageous as it can circumvent the formation of difficult-to-separate isomers often encountered in other synthetic approaches.[1]

This document outlines the synthesis of the precursor 2,4-dimethyl-5-oxohexanenitrile and its subsequent conversion to 2,3,5-trimethylpyridine.

Synthesis of the Precursor: 2,4-Dimethyl-5-oxohexanenitrile

The synthesis of 2,4-dimethyl-5-oxohexanenitrile is achieved through the reaction of a methyl ketone with an α,β-unsaturated nitrile in the presence of a strong base.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 2,4-Dimethyl-5-oxohexanenitrile

Materials:

-

Butanone

-

Methacrylonitrile

-

Strong base catalyst (e.g., tetra-alkyl ammonium hydroxide, alkali metal alkanolates, or alkali hydroxides)

-

Solvent (if required by the chosen catalyst)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add an excess of butanone. The molar ratio of ketone to nitrile is preferably between 2:1 and 7:1, with a more preferred range of 3:1 to 5:1 to maximize yield.[1]

-

Under an inert atmosphere, add the methacrylonitrile to the butanone.

-

Introduce a catalytically effective amount of a strong base. Tetra-alkyl ammonium hydroxides have been shown to produce very good results.[1]

-

Heat the reaction mixture to the desired temperature and maintain for several hours with continuous stirring. The optimal temperature and reaction time will depend on the specific catalyst used and should be determined empirically.

-

Upon completion of the reaction, as monitored by a suitable analytical technique (e.g., Gas Chromatography), cool the mixture.

-

Neutralize the catalyst with a suitable acid.

-

The crude 2,4-dimethyl-5-oxohexanenitrile can be purified by distillation under reduced pressure.

Data Presentation:

| Parameter | Value/Range | Reference |

| Ketone to Nitrile Ratio | 2:1 to 7:1 (molar) | [1] |

| Preferred Ketone Ratio | 3:1 to 5:1 (molar) | [1] |

| Catalyst | Strong Base (e.g., Triton B) | [1] |

Synthesis of 2,3,5-Trimethylpyridine

The conversion of 2,4-dimethyl-5-oxohexanenitrile to 2,3,5-trimethylpyridine is accomplished through a catalytic gas-phase cyclization and dehydrogenation process. This reaction is detailed in UK patent specification GB-A-1304155.[1]

Reaction Scheme:

Experimental Protocol: Catalytic Gas-Phase Cyclization and Dehydrogenation

Apparatus:

-

Fixed-bed flow reactor

-

Vaporizer

-

Catalyst bed

-

Condenser

-

Collection vessel

Materials:

-

2,4-Dimethyl-5-oxohexanenitrile (high purity)

-

Hydrogenation/Dehydrogenation catalyst (e.g., Palladium on a support, Nickel, or a mixed metal oxide catalyst)

-

Inert carrier gas (e.g., Nitrogen)

Procedure:

-

Pack the fixed-bed reactor with a suitable hydrogenation/dehydrogenation catalyst.

-

Heat the catalyst bed to the reaction temperature, typically in the range of 200-500 °C.

-

Vaporize the 2,4-dimethyl-5-oxohexanenitrile and introduce it into the reactor with a stream of an inert carrier gas.

-

The vaporized nitrile passes over the heated catalyst bed, where cyclization and dehydrogenation occur to form 2,3,5-trimethylpyridine.

-

The product stream is cooled in a condenser and the liquid 2,3,5-trimethylpyridine is collected.

-

The crude product can be purified by fractional distillation to achieve the high purity required for pharmaceutical applications.

Note: The specific catalyst, temperature, pressure, and flow rates are critical parameters that influence the yield and purity of the final product. These parameters are typically optimized for a specific catalyst and reactor setup.

Visualizations

Logical Workflow for 2,3,5-Trimethylpyridine Synthesis

Caption: Workflow for the synthesis of 2,3,5-trimethylpyridine.

Plausible Reaction Mechanism Pathway

Caption: Plausible mechanism for pyridine ring formation.

References

Application of 4-Methyl-5-oxohexanenitrile in the Preparation of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxohexanenitrile is a valuable building block in organic synthesis, particularly in the preparation of substituted pyridine derivatives which are key intermediates in the pharmaceutical industry. Its bifunctional nature, possessing both a nitrile and a keto group, allows for versatile chemical transformations, leading to the construction of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a crucial pharmaceutical intermediate, 2,3,5-trimethylpyridine, a precursor for anti-ulcer medications.

Application Note: Synthesis of 2,3,5-Trimethylpyridine, a Key Intermediate for Anti-Ulcer Drugs